2-Isopropyl-3-Methoxybenzoic Acid
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-7(2)10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
QYHMPRAUVJVVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural and inferred properties of 2-Isopropyl-3-Methoxybenzoic Acid with analogous compounds:
Key Observations:
- Acidity : Electron-withdrawing groups (e.g., nitro in 3-Methoxy-2-nitrobenzoic acid) significantly lower pKa (~2.8) compared to the target compound’s inferred pKa (~4.5), where isopropyl and methoxy act as electron-donating groups .
- Lipophilicity : The isopropyl group in the target compound enhances lipid solubility, favoring membrane permeability in biological systems. In contrast, the isopropoxy group in 2-Isopropoxy-3-methoxybenzoic acid introduces polarity via an ether linkage, reducing lipophilicity .
- Synthesis: Nitration (for nitro derivatives) and alkylation/etherification (for isopropyl/isopropoxy) require distinct reaction conditions. For example, 3-Methoxy-2-nitrobenzoic acid is synthesized via HNO₃/H₂SO₄ nitration at 40–45°C , while isopropyl introduction may necessitate Friedel-Crafts alkylation or cross-coupling reactions.
Preparation Methods
Reaction Mechanism and Conditions
The nucleophilic displacement of halogen atoms (Cl/Br) by methoxide groups represents a cornerstone of methoxybenzoic acid synthesis. As demonstrated in CN104151157A, this method employs sodium methoxide under inert conditions (N₂/Ar) at elevated temperatures (80–150°C) and pressures (0.18–1.4 MPa) to drive nucleophilic substitution. For 2-isopropyl-3-methoxybenzoic acid, the precursor 2-isopropyl-3-chlorobenzonitrile undergoes methoxy substitution, followed by nitrile hydrolysis to the carboxylic acid (Fig. 1).
Key Steps:
Optimization and Challenges
-
Regioselectivity: The chlorinated precursor must be synthesized via directed chlorination of 2-isopropylbenzonitrile. The nitrile group’s meta-directing effect positions chlorine at C3.
-
Solvent Choice: Methanol facilitates both substitution and in situ hydrolysis, minimizing intermediate isolation.
-
Scalability: This one-pot process reduces waste and is adaptable to continuous flow systems.
Ullmann Coupling for Electron-Deficient Substrates
Copper-Catalyzed Methoxylation
Ullmann coupling enables methoxy group installation on aryl halides bearing electron-withdrawing groups (EWGs). As reported in Sciencemadness, 3-bromo-2-isopropylbenzoic acid reacts with sodium methoxide in the presence of CuI/N,N-dimethylglycine to yield the target compound (Fig. 2).
Reaction Conditions:
Substrate Limitations and Enhancements
-
EWG Effects: The carboxylic acid group at C1 deactivates the ring, slowing the reaction compared to electron-rich analogs.
-
Catalyst Modifications: Ligands like 1,10-phenanthroline improve turnover frequency (TOF) by stabilizing Cu(I) intermediates.
Radical Bromination and Nucleophilic Substitution
NBS-Mediated Bromination
Radical bromination using N-bromosuccinimide (NBS) introduces bromide at benzylic or aromatic positions. For this compound, bromination of 2-isopropyl-3-methoxytoluene generates 3-bromo-2-isopropyl-5-methoxytoluene , which is oxidized to the carboxylic acid (Fig. 3).
Procedure:
-
Bromination:
-
Oxidation:
Oxidative Carboxylation of Methyl Precursors
Metal-Catalyzed Oxidation
EP3148962B1 details the oxidation of 2-isopropyl-3-methoxy-4-nitrotoluene using Co/Mn catalysts under oxygen pressure (1–5 MPa) to yield the carboxylic acid.
Conditions:
Nitro Group as an Activating Director
The nitro group at C4 enhances oxidation efficiency by polarizing the C–H bond at C1, facilitating radical intermediates.
Comparative Analysis of Synthetic Routes
Q & A
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
